3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid

Catalog No.
S15669244
CAS No.
773122-90-0
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid

CAS Number

773122-90-0

Product Name

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid

IUPAC Name

3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c14-13-9-4-2-1-3-8(9)5-6-10(13)11(15)7-12(16)17/h1-6,11H,7,15H2,(H,16,17)

InChI Key

SFDYKGJJJIIRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(CC(=O)O)N

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes an amino group and a bromonaphthalene moiety. The compound has the molecular formula C13H12BrNO2C_{13}H_{12}BrNO_2 and a molecular weight of approximately 294.144 g/mol. Its systematic name reflects its functional groups, and it is commonly referred to in scientific literature by its IUPAC name, 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid. The presence of the bromine atom significantly influences the compound's reactivity and potential applications in various fields, particularly in medicinal chemistry .

The chemical reactivity of 3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid can be attributed to both the amino group and the bromine atom. The amino group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution or elimination reactions under appropriate conditions. These properties make the compound a versatile intermediate in organic synthesis.

Key reactions include:

  • Nucleophilic Substitution: The amino group can react with electrophiles to form amides or other derivatives.
  • Electrophilic Aromatic Substitution: The bromonaphthalene portion can undergo substitution reactions, allowing for further functionalization of the aromatic ring .

The synthesis of 3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid typically involves multi-step organic reactions. Common methods include:

  • Bromination of Naphthalene: Starting with naphthalene, bromination can be performed using bromine or a brominating agent to introduce the bromine atom at the desired position.
  • Formation of Propanoic Acid Derivative: The amino group can be introduced through reductive amination or by using appropriate amino acids as starting materials.
  • Coupling Reactions: Coupling methods may also be employed to link the naphthalene derivative with an appropriate propanoic acid precursor .

3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a building block for developing new pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: Its unique structure allows it to act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound could be explored for use in developing novel materials due to its unique electronic properties .

Interaction studies involving 3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid focus on its binding affinity and activity against biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal signaling pathways. Further research is needed to elucidate specific interactions and mechanisms of action .

Several compounds exhibit structural similarities to 3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid, which may offer insights into its unique properties:

Compound NameStructure FeaturesUnique Characteristics
3-Amino-3-(naphthalen-1-yl)propanoic acidLacks bromine substituentPotentially less reactive than brominated analogs
4-Amino-4-(bromophenyl)butanoic acidBromine on a different aromatic ringDifferent pharmacological profile
5-Amino-5-(bromoquinolin-8-yl)pentanoic acidContains a quinoline moietyMay exhibit distinct biological activities

These compounds highlight how variations in substituents (like the presence of bromine or different aromatic systems) can significantly affect chemical reactivity and biological activity .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.00514 g/mol

Monoisotopic Mass

293.00514 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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